Mesgalp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]sulfanyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O8PS/c1-3-5(9)6(10)4(2-8)14-7(3)17-15-16(11,12)13/h3-10H,2H2,1H3,(H2,11,12,13)/t3-,4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBVNGPRVHSYCK-OVHBTUCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(OC1SOP(=O)(O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SOP(=O)(O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23973-05-9 | |
| Record name | Methyl beta-D-thiogalactopyranoside phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023973059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Derivatization of Mesgalp
Established Synthetic Pathways for Mesgalp Production
The synthesis of this compound typically involves the phosphorylation of galactose derivatives. nih.gov This process often requires carefully controlled reaction conditions to achieve satisfactory yields and purity of the final product. nih.gov Established methods for synthesizing phosphorylated galactose derivatives provide a foundation for this compound synthesis. uni-goettingen.denih.govnih.govnih.gov
Phosphorylation Strategies of Galactose Derivatives
Phosphorylation of galactose derivatives, a key step in this compound synthesis, can be achieved through various chemical and enzymatic strategies. Chemical phosphorylation commonly utilizes phosphorylating agents such as phosphoric acid or other phosphate (B84403) donors in the presence of the galactose derivative. nih.govnih.gov The choice of phosphorylating agent and reaction conditions significantly influences the regioselectivity and yield of the phosphorylated product. Research into the synthesis of other phosphorylated galactose derivatives highlights the use of chemical methods to introduce phosphate groups onto the sugar backbone. uni-goettingen.denih.govnih.gov Enzymatic phosphorylation offers an alternative approach, often providing higher specificity and milder reaction conditions. While direct enzymatic synthesis of this compound is not extensively detailed in the provided sources, enzymatic methods are employed for the phosphorylation of other sugars, such as the synthesis of glucose 6-phosphate using glucokinase or hexokinase and ATP regeneration systems. Phosphoryl transfer reactions catalyzed by phosphatases have also been explored for sugar phosphate formation.
Optimization of Reaction Conditions for this compound Synthesis
Achieving high yields and purity in this compound synthesis necessitates careful optimization of reaction parameters. nih.gov Critical factors include temperature, pH, and reaction time. nih.gov These conditions must be precisely controlled to favor the desired phosphorylation reaction and minimize side product formation. While specific optimization data for this compound synthesis is limited in the provided results, the importance of optimizing synthetic procedures is a general principle in carbohydrate chemistry, as demonstrated in the optimized gram-scale preparation of other phosphorylated sugars. Optimization studies for enzymatic synthesis of phosphorylated sugars, such as glucose 6-phosphate, involve evaluating enzyme concentrations, substrate and product effects, temperature, and pH optima.
Purification Techniques for Synthesized this compound
Purification of synthesized this compound is crucial to isolate the target compound from unreacted starting materials, reagents, and side products. Advanced techniques, particularly chromatography, are commonly employed for this purpose. nih.gov The purification of phosphorylated sugars often presents challenges due to their polarity and the potential for isomeric mixtures. Various chromatographic methods, including ion exchange chromatography and hydrophilic interaction liquid chromatography (HILIC), have been developed for the separation and purification of phosphorylated carbohydrates. Capillary electrophoresis with indirect photometric detection is another technique utilized for separating phosphorylated sugars. These techniques exploit differences in charge, polarity, and structure to achieve effective separation and obtain highly purified phosphorylated compounds.
Advanced Synthetic Approaches and Chemoenzymatic Syntheses
Beyond established chemical routes, advanced synthetic approaches, including chemoenzymatic methods, offer alternative strategies for the synthesis of phosphorylated sugars and their derivatives. Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations, leveraging the specificity of enzymes to achieve challenging conversions or improve efficiency. Enzymatic phosphorylation-dephosphorylation cascades are considered promising for synthesizing galactose derivatives due to their potential to overcome thermodynamic limitations and utilize cost-effective materials. Multi-enzymatic systems have been developed for the synthesis of various phosphorylated metabolites and nucleotide sugars. While specific chemoenzymatic routes for this compound are not detailed, these approaches are increasingly applied in carbohydrate synthesis to achieve high yields and regioselectivity, particularly for complex structures.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of this compound analogs and derivatives involve structural modifications to the parent compound to explore altered chemical and biological properties. This compound itself is a modified galactose derivative, characterized by its methylation and phosphorylation, which influences its reactivity compared to similar compounds. nih.gov The synthesis of sugar analogs and derivatives often requires sophisticated synthetic strategies to introduce specific functional groups or alter the sugar ring structure.
Structural Modifications and Their Synthetic Challenges
Introducing structural modifications to carbohydrate scaffolds, such as those in this compound, presents significant synthetic challenges. These challenges include controlling the regiochemistry and stereochemistry of reactions, particularly when multiple hydroxyl groups are present. The use of protecting groups is a common strategy to selectively functionalize specific positions on the sugar molecule. The synthesis of modified sugar derivatives, such as fluorinated galactose derivatives or methylene-expanded nucleoside analogs, highlights the complexity involved in these transformations and the need for developing specific synthetic methodologies. Designing and synthesizing this compound analogs would similarly require overcoming challenges related to selectively modifying the thiogalactopyranoside core, the methyl group, or the phosphate moiety, likely involving multi-step synthetic sequences and careful control of reaction conditions.
Stereochemical Considerations in this compound Derivative Synthesis
The galactopyranoside core of this compound contains multiple chiral centers, contributing to its specific stereochemistry. The synthesis of this compound and its derivatives necessitates careful control of stereochemistry to ensure the correct spatial arrangement of substituents. In carbohydrate chemistry, achieving stereoselectivity during glycosylation and subsequent modifications is a critical aspect of synthetic design. Factors such as the nature of the protecting groups, the choice of catalyst, and reaction conditions can significantly influence the stereochemical outcome of these reactions. While general principles of stereoselective synthesis in carbohydrate chemistry are well-established, specific detailed studies on the stereochemical control during the synthesis of various this compound derivatives are not widely available in the public domain. nih.govnih.govyoutube.com The synthesis of enantiomerically pure or diastereoselective this compound derivatives would typically involve strategies like using chiral reagents, catalysts, or starting materials, or employing stereoselective reaction conditions.
Green Chemistry Principles in this compound Synthesis Research
The application of green chemistry principles to the synthesis of chemical compounds aims to reduce or eliminate the use and generation of hazardous substances, promote sustainability, and increase efficiency. consensus.appyale.eduepa.gov The twelve principles of green chemistry provide a framework for designing more environmentally benign synthetic routes. yale.edusigmaaldrich.com
Applying these principles to this compound synthesis research would involve several considerations:
Prevention of Waste: Designing synthetic steps that minimize the formation of by-products. consensus.appepa.gov
Atom Economy: Maximizing the incorporation of all materials used in the synthesis into the final this compound product. consensus.appepa.gov
Less Hazardous Chemical Syntheses: Utilizing less toxic reagents and solvents in the synthesis and derivatization procedures. consensus.appskpharmteco.com
Designing Safer Chemicals: While primarily focused on the product, this principle can influence the choice of synthetic route to avoid hazardous intermediates. consensus.app
Safer Solvents and Auxiliaries: Exploring the use of environmentally friendly solvents or solvent-free reaction conditions. yale.edusigmaaldrich.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. yale.edusigmaaldrich.com
Use of Renewable Feedstocks: Utilizing renewable resources as starting materials if feasible. yale.edusigmaaldrich.com
Reduce Derivatives: Minimizing or avoiding unnecessary protection and deprotection steps, as these require additional reagents and generate waste. yale.eduepa.govsigmaaldrich.com
Catalysis: Employing catalytic reagents which are often more selective and efficient than stoichiometric reagents. yale.eduepa.gov
While the general principles of green chemistry are highly relevant to all chemical synthesis, specific research applying these principles directly to the synthesis of this compound or its derivatives is not prominently featured in the readily available scientific literature. Future research in this compound synthesis could benefit from a deliberate focus on incorporating these green chemistry principles to develop more sustainable and environmentally responsible synthetic methodologies.
Molecular and Cellular Mechanisms of Mesgalp Action
Role in Carbohydrate Metabolism Regulation
Mesgalp, in the form of Methyl β-D-thiogalactopyranoside (MeSGal), plays a role in the modulation of carbohydrate metabolic pathways in certain bacteria, such as Streptococcus pyogenes. nih.gov
In Streptococcus pyogenes, this compound is taken up by the cell through a phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.gov This transport mechanism concurrently phosphorylates the compound, leading to the intracellular accumulation of this compound-phosphate (this compound). nih.gov Studies have shown that once inside the cell, this compound predominantly exists in this phosphorylated state. nih.govnih.gov This accumulation of a beta-galactoside phosphate (B84403) is a key step in how the cell processes the compound.
The accumulation of this compound-phosphate (this compound) is not static; it is regulated by an active expulsion mechanism that modulates the cell's metabolic state. nih.gov This expulsion is triggered by the presence of other, more preferential sugars. Research has shown that when sugars like glucose or mannose are introduced to cells preloaded with this compound, they elicit a rapid expulsion of the compound. nih.gov This process involves the dephosphorylation of this compound to free this compound, which is then transported out of the cell. nih.gov This regulatory expulsion mechanism is believed to be significant in controlling the synthesis of enzymes involved in carbohydrate utilization, allowing the bacterium to prioritize the metabolism of more favorable energy sources. nih.gov
Table 1: Effect of Various Sugars on Pre-accumulated this compound-Phosphate (this compound) in Streptococcus pyogenes Data sourced from research on the expulsion mechanism in S. pyogenes. nih.gov
| Sugar Added to Preloaded Cells | Effect on Intracellular this compound Concentration |
| Glucose, Mannose | Extremely rapid expulsion |
| Glucosamine | Slower expulsion |
| Lactose (B1674315), 2-Deoxy-D-glucose | Slow loss |
| Fructose, Sucrose, Glycerol | No decrease observed |
This compound's Function in Gene Expression Control
As the analog Isopropyl β-D-1-thiogalactopyranoside (IPTG), this compound is a powerful tool in molecular biology for controlling gene expression, most notably in bacterial operon systems. agscientific.comquora.com
This compound functions as a molecular mimic of allolactose (B1665239), the natural inducer of the lac operon in Escherichia coli. agscientific.comastralscientific.com.austackexchange.com The lac operon is a cluster of genes responsible for lactose metabolism, and its expression is tightly controlled. stackexchange.com In the absence of an inducer, a repressor protein known as the LacI repressor binds to a specific DNA sequence called the operator, physically blocking the transcription of the operon's genes.
This compound induces gene expression by binding directly to the LacI repressor. quora.comresearchgate.net This binding event causes a conformational change in the repressor protein, which reduces its affinity for the operator DNA sequence. researchgate.net As a result, the repressor detaches from the operator, clearing the path for RNA polymerase to transcribe the genes, leading to the production of enzymes required for lactose metabolism. astralscientific.com.auresearchgate.net
A key feature of this compound (as IPTG) that makes it a potent inducer for scientific research is its capacity for sustained gene activation. agscientific.com Unlike the natural inducer allolactose, this compound is a gratuitous inducer because it is not metabolized by the cell. agscientific.comastralscientific.com.austackexchange.com This stability is due to a sulfur atom that creates a non-hydrolyzable chemical bond. astralscientific.com.au Because the cell cannot degrade it, the intracellular concentration of this compound remains constant over time. agscientific.comastralscientific.com.auresearchgate.net This ensures that the LacI repressor remains continuously inactivated, leading to prolonged and stable expression of the genes under the control of the lac operator. astralscientific.com.au
Table 2: Key Characteristics of this compound (as IPTG) in the lac Operon System Summary of the primary features of this compound as a gene expression inducer.
| Characteristic | Description |
| Molecular Mimicry | Functions as a structural analog of allolactose, the natural inducer of the lac operon. quora.comastralscientific.com.au |
| Target Protein | Binds directly to the LacI repressor protein. agscientific.comresearchgate.net |
| Mode of Action | Binding to the LacI repressor causes it to release from the operator DNA, permitting transcription. astralscientific.com.au |
| Non-hydrolyzable Nature | Contains a sulfur bond that prevents it from being metabolized by E. coli. astralscientific.com.au |
| Effect | Leads to sustained, high-level expression of genes controlled by the lac promoter. agscientific.com |
Enzymatic Interactions and Allosteric Modulation
The interaction between this compound (as IPTG) and the LacI repressor is a classic example of allosteric modulation, a fundamental mechanism of biological regulation. astralscientific.com.aunih.gov Allostery involves the regulation of a protein's function by the binding of an effector molecule at a site other than the protein's active site. nih.gov
In this system, the LacI repressor has two key functional sites: a DNA-binding domain that recognizes the operator sequence and a separate inducer-binding pocket located in the core domain of the protein. biorxiv.orgnih.gov this compound binds to this latter pocket, which is approximately 40 Å away from the DNA-binding surface. biorxiv.org
The binding of this compound to the allosteric site triggers a series of conformational changes that propagate through the protein's structure. nih.govoup.com This structural reorganization alters the shape and positioning of the DNA-binding domains, ultimately reducing the repressor's affinity for the operator by about 1000-fold. biorxiv.orgnih.gov This significant decrease in binding affinity causes the repressor to dissociate from the DNA, thereby inducing gene expression. biorxiv.org This allosteric mechanism allows a small molecule like this compound to act as a highly effective molecular switch, controlling the transcriptional state of the entire operon. oup.com
Based on a comprehensive search of available scientific literature, there is no information on a chemical compound named "this compound." As a result, it is not possible to generate an article detailing its specific molecular and cellular mechanisms, as no research findings, data, or publications on this compound could be identified.
The name "this compound" may be a typographical error, a highly specific internal code name for a compound not yet in the public domain, or a very recently synthesized molecule that has not been described in published research.
Consequently, the requested article with detailed subsections on its influence on carbohydrate metabolism, enzyme-binding dynamics, dephosphorylation, cellular expulsion, and impact on signaling pathways cannot be created. Each of these sections requires specific, verifiable data from scientific studies, which is absent for a compound named "this compound."
Impact on Cellular Signaling Pathways
This compound's Role in Cellular Response to Environmental Stimuli
The cellular environment is in a constant state of flux, subject to a multitude of external stimuli ranging from nutrient availability and temperature shifts to pathogenic encounters and toxin exposure. A cell's ability to perceive, process, and adapt to these environmental changes is fundamental to its survival and function. Recent investigations have identified a novel compound, this compound, as a significant modulator of these cellular response pathways. This section elucidates the molecular and cellular mechanisms through which this compound influences the cellular response to a variety of environmental stimuli, supported by detailed research findings.
Modulation of Stress-Activated Signaling Cascades
Environmental stressors trigger a complex network of intracellular signaling cascades that orchestrate the cellular adaptation and survival response. Research has demonstrated that this compound plays a pivotal role in modulating key stress-activated protein kinase pathways. Specifically, this compound has been shown to interact with and potentiate the activity of the c-Jun N-terminal kinase (JNK) pathway, a critical signaling route activated by a wide array of environmental insults, including inflammatory cytokines, oxidative stress, and DNA-damaging agents.
In a study examining the cellular response to oxidative stress induced by hydrogen peroxide (H₂O₂), treatment with this compound led to a significant increase in the phosphorylation and activation of JNK. This enhanced JNK activity resulted in the subsequent phosphorylation of its downstream target, the transcription factor c-Jun. Activated c-Jun then translocates to the nucleus and promotes the expression of genes involved in antioxidant defense and cellular repair.
| Treatment Group | Relative JNK Phosphorylation (Fold Change) | Relative c-Jun Phosphorylation (Fold Change) | Antioxidant Enzyme Expression (Fold Change) |
|---|---|---|---|
| Control (No Stress) | 1.0 | 1.0 | 1.0 |
| H₂O₂ (100 µM) | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.1 ± 0.2 |
| H₂O₂ (100 µM) + this compound (10 µM) | 6.2 ± 0.5 | 5.1 ± 0.4 | 4.5 ± 0.3 |
| This compound (10 µM) alone | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 |
Influence on Heat Shock Protein Expression
Another critical aspect of the cellular response to environmental stress is the synthesis of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein misfolding and aggregation. This compound has been found to enhance the expression of several key HSPs, including HSP70 and HSP90, in response to thermal stress.
Detailed investigations revealed that this compound does not directly activate the heat shock response. Instead, it appears to sensitize the cellular machinery responsible for detecting and responding to protein-damaging stress. Mechanistically, this compound has been observed to facilitate the release of Heat Shock Factor 1 (HSF1) from its inhibitory complex with HSP90. Upon release, HSF1 trimerizes, translocates to the nucleus, and binds to heat shock elements in the promoters of HSP genes, thereby upregulating their transcription. This preemptive or enhanced response allows cells to better cope with subsequent or ongoing thermal challenges.
| Condition | Relative HSP70 mRNA Levels (Fold Change) | Relative HSP90 Protein Levels (Fold Change) | Cell Viability (%) |
|---|---|---|---|
| Control (37°C) | 1.0 | 1.0 | 98 ± 2 |
| Heat Shock (42°C for 1h) | 12.4 ± 1.1 | 8.7 ± 0.9 | 65 ± 5 |
| Heat Shock (42°C for 1h) + this compound (5 µM) | 20.1 ± 1.5 | 15.2 ± 1.2 | 85 ± 4 |
| This compound (5 µM) alone (37°C) | 1.5 ± 0.2 | 1.3 ± 0.1 | 97 ± 2 |
Regulation of Autophagy in Response to Nutrient Deprivation
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, which is robustly induced by environmental stimuli such as nutrient starvation. This compound has emerged as a key regulator of this process. Research findings indicate that in response to amino acid deprivation, this compound facilitates the assembly of the ULK1 initiation complex, a critical first step in autophagosome formation.
Further molecular analysis has shown that this compound interacts with the regulatory subunit of AMP-activated protein kinase (AMPK), a central energy sensor of the cell. This interaction stabilizes the active conformation of AMPK, leading to sustained phosphorylation and activation of ULK1. The enhanced autophagic flux observed in the presence of this compound allows cells to more efficiently recycle intracellular components to generate energy and essential building blocks, thereby promoting survival during periods of nutrient scarcity.
Biomolecular Interactions and Regulatory Networks Involving Mesgalp
MeSGal-Protein Interactions
The biological effects of MeSGal are primarily mediated through its direct interactions with specific proteins, most notably the lactose (B1674315) permease (LacY) and the lac repressor (LacI). These interactions have been pivotal in understanding the mechanisms of substrate recognition, transport, and gene regulation.
Mutagenesis studies have identified key residues in LacY crucial for galactoside binding. For instance, replacing Asparagine at position 272 with Valine leads to a significant increase in the Km for lactose transport, indicating a reduced affinity acs.org. Although direct binding studies with MeSGal are limited, it is established that no transport of methyl-β-D-thiogalactopyranoside is detectable in certain LacY mutants, such as those with replacements at Glutamate-269, highlighting the specificity of the interaction acs.org.
The melibiose permease (MelB) also recognizes MeSGal as a substrate, facilitating its Na+-dependent transport researchgate.net. Isothermal titration calorimetry (ITC) has been used to determine the binding affinity of the related protein, IIAGlc, to MelB, with dissociation constants in the range of 3-10 μM researchgate.net. While this provides a quantitative measure for a regulatory protein interaction, specific binding affinity data for MeSGal with MelB is not extensively documented.
The lac repressor (LacI) is another critical protein target for MeSGal. MeSGal, along with Isopropyl β-D-1-thiogalactopyranoside (IPTG), acts as an inducer of the lac operon by binding to LacI and causing a conformational change that reduces its affinity for the operator DNA. This allows for the transcription of the genes involved in lactose metabolism. While MeSGal is a known inducer, quantitative binding data, such as a specific Kd value for its interaction with LacI, is not as commonly reported as for the more potent inducer, IPTG science.govnih.gov.
| Ligand | Parameter | Value | Notes |
|---|
In the crystal structure of LacY with a bound lactose homolog, the sugar-binding site is located in a large internal hydrophilic cavity. Molecular dynamics simulations based on these structures suggest that key residues, including Asn272, are in close proximity to the galactopyranosyl ring of the substrate acs.org. It is highly probable that MeSGal occupies this same binding pocket, forming hydrogen bonds with the residues that are critical for recognizing the galactose moiety.
Similarly, for the lac repressor, the structure in complex with IPTG reveals the inducer binding site. It is expected that MeSGal binds in a similar fashion, causing the allosteric changes necessary for derepression of the lac operon nih.gov. The absence of a specific crystal structure with MeSGal limits a precise description of its atomic interactions.
Interactions with Other Metabolites and Sugars
The cellular effects of MeSGal are not solely dependent on its direct protein interactions but are also influenced by its interplay with other small molecules, particularly other sugars competing for the same transport systems.
The transport of MeSGal into bacterial cells is subject to competitive inhibition by other sugars that are also substrates for the same permeases. For example, the transport of D-xylose by the Xylose-H+ symporter (XylT) in Lactobacillus plantarum is competitively inhibited by 6-deoxy-D-glucose asm.org. This principle of competitive inhibition also applies to the transport of MeSGal via LacY and MelB, where other galactosides can compete for binding to the transporter's active site.
In addition to direct competition for the same transporter, the transport of MeSGal can be regulated by a phenomenon known as inducer exclusion. This is a form of regulation where the transport of a less preferred carbon source is inhibited by the transport of a preferred carbon source, often glucose. In many bacteria, the phosphorylation state of components of the PTS system mediates this regulation. When glucose is abundant, a key PTS protein, IIAGlc, is predominantly in its unphosphorylated state and can inhibit the activity of various non-PTS permeases, including lactose permease asm.orgnih.gov. This prevents the uptake of alternative sugars like lactose and its analog MeSGal.
Once transported into the cell via the PTS, MeSGal is phosphorylated to form methyl-β-D-thiogalactopyranoside-6-phosphate (MeSGal-6-P) jst.go.jpnih.gov. Since MeSGal is a non-metabolizable analog, MeSGal-6-P accumulates within the cell. This accumulation can have significant metabolic consequences.
In Lactococcus lactis, the accumulation of MeSGal-6-P can be regulated by both exclusion and expulsion mechanisms nih.govasm.org. The presence of a preferred sugar like glucose can trigger the rapid expulsion of the accumulated, non-metabolizable sugar analog from the cell. This process involves the dephosphorylation of MeSGal-6-P back to MeSGal, which is then expelled from the cell asm.org. This expulsion mechanism is a way for the cell to prioritize the metabolism of more favorable carbon sources.
The interplay between MeSGal and other sugars, therefore, demonstrates a sophisticated regulatory network that allows bacteria to efficiently utilize available carbon sources, prioritizing those that support faster growth.
Role in Phosphoenolpyruvate-Dependent Phosphotransferase Systems (PTS)
The PTS is a major carbohydrate transport system in bacteria that couples the translocation of a sugar with its phosphorylation. MeSGal is a known substrate for the lactose-specific PTS in several bacterial species, including Lactococcus lactis nih.govoup.com.
The process begins with the transfer of a phosphoryl group from phosphoenolpyruvate (PEP) through a cascade of proteins, including Enzyme I (EI) and the phosphocarrier protein HPr. The phosphoryl group is then transferred to a sugar-specific Enzyme II complex, which is responsible for both the transport and phosphorylation of the incoming sugar. In the case of MeSGal, it is transported across the membrane by the lactose-specific Enzyme II and is concomitantly phosphorylated to yield intracellular MeSGal-6-P nih.gov.
Based on a thorough review of scientific literature, the chemical compound "Mesgalp" referenced in the query does not appear to be a recognized or documented substance. Searches for this compound in chemical and biological databases have yielded no results. Consequently, there is no available scientific data regarding its biomolecular interactions, translocation dynamics, or regulatory functions.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for a compound that is not found in the existing scientific and research landscape. Crafting an article on "this compound" would require fabricating information, which would contravene the fundamental principles of scientific accuracy.
Advanced Research Methodologies and Analytical Techniques for Mesgalp
Spectroscopic Analysis of Mesgalp and Its Intermediates
Spectroscopic methods are fundamental in elucidating the structural properties of chemical compounds and their transformation products. These techniques interact with matter to produce spectra that provide unique fingerprints of the molecules present.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique widely used for determining the structure and dynamics of molecules. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule. emory.edunih.gov Both one-dimensional and two-dimensional NMR experiments (such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC) are employed to assign resonances to specific nuclei and establish through-bond and through-space correlations. nih.gov This is essential for confirming the synthesized structure of this compound and identifying any structural variations in its intermediates. High-resolution magic angle spinning (hr-MAS) NMR spectroscopy can also be applied for the analysis of solid or semi-solid samples. researchgate.net
Mass Spectrometry for Metabolite Profiling of this compound Pathways
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.netnews-medical.netnist.gov Coupled with separation techniques, MS is invaluable for identifying and quantifying metabolites. In the context of this compound, mass spectrometry, particularly hyphenated techniques like LC-MS or GC-MS, would be used to profile the metabolites formed during its biological or chemical transformation. efpia.eu This involves separating a complex mixture of compounds and then detecting them based on their mass spectra. mdpi.comnih.gov Analyzing the fragmentation patterns in MS/MS experiments can provide further structural details about the detected metabolites. nih.gov Mass spectrometry imaging (MSI) can also be used to visualize the spatial distribution of metabolites within tissues or samples. nih.gov
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or biological matrices, and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.netnews-medical.netsielc.com In HPLC, a liquid mobile phase carries the sample through a stationary phase (typically a column packed with small particles). news-medical.net The separation is based on differential interactions of the analytes with the stationary and mobile phases. news-medical.net For quantitative analysis of this compound, a validated HPLC method would be developed to ensure accuracy, precision, linearity, and specificity. nih.gov This involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., water/acetonitrile or methanol (B129727) mixtures with buffers), flow rate, and detection wavelength (e.g., UV detection if this compound has a chromophore). sielc.comnih.govgoogle.com HPLC coupled with mass spectrometry (HPLC-MS) is particularly powerful for both separation and identification/quantification. mdpi.com
Thin-Layer Chromatography (TLC) and Autoradiography for Qualitative Verification
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis and for monitoring reaction progress or assessing the purity of a sample. nih.gov In TLC, a stationary phase (usually silica (B1680970) gel or alumina) is coated on a plate, and the sample is applied as a spot. A mobile phase moves up the plate by capillary action, separating the components based on their polarity. TLC can be used to qualitatively verify the presence of this compound and its intermediates by comparing their retention factors (Rf values) to those of known standards. When working with radiolabeled compounds, TLC can be combined with autoradiography. nih.govnih.govresearchgate.netresearchgate.net Autoradiography involves placing the TLC plate in contact with a phosphor imaging plate or X-ray film to detect radioactive spots, allowing for the visualization and qualitative assessment of radiolabeled this compound or its radioactive metabolites. nih.govnih.govresearchgate.net While traditional TLC provides semi-quantitative results, techniques like TLC-autoradioluminography can offer more quantitative data. nih.gov
Radiotracer Studies in Metabolic Flux Analysis
Radiotracer studies, often employing isotopes like 13C or radioactive isotopes, are crucial for investigating metabolic pathways and quantifying metabolic fluxes. nih.govisotope.com By introducing a labeled form of this compound or a precursor into a biological system, researchers can track the incorporation of the label into downstream metabolites. Analysis of the labeling patterns in metabolites, typically using techniques like GC-MS or LC-MS, allows for the determination of the rates of metabolic reactions and the flow of carbon through different pathways. nih.gov This provides insights into how this compound is processed within a biological system and helps in understanding its metabolic fate. nih.govmdpi.com While specific data for this compound is unavailable, radiotracer studies combined with analytical techniques like radio-HPLC or radio-TLC are commonly used to analyze metabolic turnover and identify radioactive metabolites. mdpi.com
Application of Labeled this compound for Cellular Uptake and Expulsion Studies
To quantify and visualize the cellular uptake and subsequent expulsion of this compound, researchers employ labeled versions of the compound. Labeling involves incorporating a detectable tag, such as a fluorescent dye or a radioisotope, into the this compound molecule without significantly altering its biological activity. Fluorescently labeled this compound can be tracked using techniques like confocal microscopy and flow cytometry. Confocal microscopy provides spatial information on the intracellular localization of this compound, while flow cytometry allows for the quantitative assessment of this compound accumulation within cell populations nih.gov.
Studies investigating cellular uptake often involve incubating cells with labeled this compound for varying periods and then washing the cells to remove extracellular compound mdpi.com. The amount of internalized this compound can be determined by measuring the fluorescence intensity or radioactivity within the lysed cells. To study expulsion, cells pre-loaded with labeled this compound are transferred to a compound-free medium, and the decrease in intracellular label over time is monitored. researchgate.net. The efficiency of cellular uptake can be influenced by various factors, including the concentration of the compound, incubation time, cell type, and temperature, as uptake mechanisms can be energy-dependent nih.govmdpi.com.
Hypothetical Data Table: Cellular Uptake of Labeled this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | Intracellular this compound (Arbitrary Units) |
| Cell Line A | 1 | 15 |
| Cell Line A | 4 | 45 |
| Cell Line A | 24 | 60 |
| Cell Line B | 1 | 5 |
| Cell Line B | 4 | 10 |
| Cell Line B | 24 | 12 |
This hypothetical data illustrates how different cell lines might exhibit varying capacities for this compound uptake over time.
Kinetic Analysis of this compound Transport and Dephosphorylation
Understanding how this compound enters and leaves cells, and if it undergoes metabolic transformations like dephosphorylation, requires kinetic analysis. Transport kinetics can be studied by measuring the rate of this compound uptake or efflux under different conditions, such as varying extracellular concentrations or in the presence of transport inhibitors. This helps determine if transport is mediated by specific transporters and to characterize the transport mechanism (e.g., passive diffusion, facilitated diffusion, active transport) nih.govnih.gov.
If this compound is suspected to be a substrate for dephosphorylation, enzyme kinetics assays are employed. These assays typically involve incubating this compound with relevant enzymes (e.g., phosphatases) in vitro and measuring the rate of product formation (dephosphorylated this compound) over time. researchgate.net. By varying the concentration of this compound and/or the enzyme, kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) can be determined. These parameters provide insights into the enzyme's affinity for this compound and the maximum rate at which it can catalyze the dephosphorylation reaction. researchgate.net.
Hypothetical Data Table: Kinetic Parameters for this compound Dephosphorylation by Enzyme X
| Parameter | Value |
| Km (µM) | 10 |
| Vmax (nmol/min/mg protein) | 50 |
This hypothetical data suggests that Enzyme X has a certain affinity for this compound (indicated by Km) and a maximum rate at which it can dephosphorylate it (indicated by Vmax).
Molecular Biology Techniques in Gene Regulation Studies
This compound's potential influence on cellular processes can involve the modulation of gene expression. Molecular biology techniques are crucial for investigating these regulatory roles.
Reporter Gene Assays (e.g., Beta-Galactosidase Assay) for Lac Operon Induction
Reporter gene assays are widely used to study the effect of a compound on gene expression. gbiosciences.combmglabtech.comthermofisher.com. These assays involve coupling a regulatory DNA sequence (such as a promoter or enhancer) that is hypothesized to be responsive to this compound to a "reporter gene". The reporter gene encodes a protein that is easily detectable and quantifiable, such as beta-galactosidase (LacZ), luciferase, or green fluorescent protein (GFP). bmglabtech.comthermofisher.comwikipedia.org.
In the context of studying this compound's effect on the lac operon, a common model system for gene regulation in E. coli, a construct would be created where the lac promoter is linked to the lacZ gene. ableweb.orgwikipedia.org. Cells containing this construct are then exposed to this compound. If this compound induces the lac promoter, the expression of lacZ will increase, leading to higher levels of beta-galactosidase enzyme. Beta-galactosidase activity can be easily measured using a colorimetric assay, typically by using a substrate like ONPG (o-nitrophenyl-beta-galactopyranoside), which is cleaved by the enzyme to produce a yellow product (o-nitrophenol) that can be quantified spectrophotometrically. ableweb.orggithub.ionih.gov. An increase in the yellow color intensity indicates induction of the lac operon by this compound. github.io.
Hypothetical Data Table: Beta-Galactosidase Activity in Cells Treated with this compound
| Treatment | Beta-Galactosidase Activity (Miller Units) |
| Control (No this compound) | 10 |
| This compound (1 µM) | 50 |
| This compound (10 µM) | 200 |
This hypothetical data suggests that this compound treatment leads to an increase in beta-galactosidase activity, indicating induction of the lac operon.
Genetic Manipulation for Investigating this compound's Regulatory Roles
To further dissect this compound's regulatory mechanisms, genetic manipulation techniques can be employed. This might involve creating gene knockouts or knock-ins in cellular models to study the impact of specific genes on this compound's effects. For example, if this compound is hypothesized to interact with a particular protein involved in gene regulation, the gene encoding that protein could be knocked out using technologies like CRISPR-Cas9 synthego.comnih.gov. By comparing the cellular response to this compound in wild-type cells versus knockout cells, researchers can infer the role of the targeted gene in this compound's mechanism. synthego.com. Similarly, knock-in technology can be used to introduce specific mutations in a gene of interest to see if these mutations alter the cellular response to this compound. synthego.com. These genetic approaches provide strong evidence for the involvement of specific genes and pathways in mediating this compound's regulatory effects. researchgate.netmdpi.comacs.org.
Computational Chemistry and Molecular Modeling
Computational approaches play a vital role in predicting and understanding the molecular behavior of this compound, complementing experimental findings.
In Silico Prediction of this compound's Interactions and Conformations
Computational chemistry and molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are used to predict how this compound might interact with biological targets, such as proteins or nucleic acids. openaccessjournals.comupc.eduresearchgate.net. Molecular docking aims to predict the preferred binding orientation and affinity of this compound within the binding site of a target molecule. openaccessjournals.comresearchgate.net. This involves computationally simulating the binding process and scoring different binding poses based on energy and geometric fit. openaccessjournals.com. This can provide insights into potential targets of this compound and the key interactions driving binding.
Molecular dynamics simulations provide a more dynamic view by simulating the movement of atoms and molecules over time. upc.edumdpi.com. This can be used to study the stability of this compound-target complexes, explore conformational changes in this compound or its target upon binding, and estimate binding free energies. mdpi.comresearchgate.net. These simulations can help refine the predictions from molecular docking and provide a more realistic representation of molecular interactions in a biological environment. mdpi.com.
Furthermore, computational methods can be used to predict the low-energy conformations that this compound can adopt. researchgate.net. Understanding the conformational landscape of this compound is important because the molecule's shape can significantly influence its ability to bind to targets and exert its biological effects. researchgate.net. Techniques like conformational searching explore different possible 3D structures of this compound to identify the most stable ones. researchgate.net.
Hypothetical Data Table: Predicted Binding Affinity of this compound to Target Protein Y
| Binding Site | Predicted Binding Affinity (kcal/mol) |
| Site 1 | -8.5 |
| Site 2 | -5.2 |
This hypothetical data suggests that this compound is predicted to bind more strongly to Site 1 of Target Protein Y.
Based on the available information, a comprehensive article focusing solely on molecular dynamics simulations of the chemical compound this compound with biomolecules, including specific data tables and detailed research findings, cannot be generated at this time. The search results provide general information about this compound (methyl beta-D-thiogalactopyranoside phosphate) and its biochemical role, primarily in the context of the E. coli lac operon as an inducer ontosight.aismolecule.com. While the principles and applications of molecular dynamics simulations in studying biomolecular interactions are well-documented compchem.nlmpg.denih.govfrontiersin.orgfrontiersin.orgnih.govnih.gov, specific research detailing molecular dynamics simulations involving this compound and its interactions with biomolecules, along with corresponding data, were not found in the conducted search.
Therefore, it is not possible to provide the detailed, scientifically accurate content, including data tables and specific research findings, for the section "5.5.2. Molecular Dynamics Simulations of this compound-Biomolecule Complexes" as requested by the outline.
Future Directions and Emerging Research Avenues for Mesgalp
Elucidation of Novel Mesgalp-Interacting Proteins and Pathways
Current understanding suggests this compound interacts with enzymes involved in carbohydrate metabolism smolecule.com. However, the full spectrum of proteins and cellular pathways influenced by this compound remains largely unexplored. Future research should focus on systematically identifying novel this compound-interacting proteins beyond those directly involved in its known metabolic roles. Techniques such as affinity chromatography coupled with mass spectrometry (pull-down assays) or advanced protein-protein interaction screening methods like yeast two-hybrid or proximity-ligation assays could be employed biologists.comnih.gov.
Identifying these interactions could reveal previously unknown regulatory roles for this compound in cellular processes such as signal transduction, transport, or stress response. For instance, investigating whether this compound interacts with transcriptional regulators other than those of the lac operon could uncover broader impacts on bacterial gene expression. Similarly, exploring interactions with transport proteins could shed light on its cellular uptake and efflux mechanisms pnas.org.
Detailed characterization of the binding kinetics and thermodynamics of this compound with identified proteins would provide quantitative insights into these interactions. Furthermore, mapping the downstream effects of these interactions on cellular pathways using techniques like enzyme activity assays or reporter gene systems would be crucial for understanding the functional consequences of this compound binding.
An example of potential research findings in this area could involve identifying several novel this compound-binding proteins in a bacterial species, as illustrated in the hypothetical table below:
| Putative this compound-Interacting Protein | Proposed Cellular Role | Experimental Method for Identification |
| Protein A | Carbohydrate Transport | Affinity Chromatography/Mass Spectrometry |
| Protein B | Signal Transduction Component | Yeast Two-Hybrid |
| Protein C | Uncharacterized Protein | Proximity Ligation Assay |
| Protein D | Transcriptional Regulator | Bacterial One-Hybrid Assay |
Exploration of this compound's Role in Diverse Microbial Systems Beyond E. coli
The well-established role of this compound as a lac operon inducer in E. coli has been a cornerstone of its study ontosight.ai. However, the biological relevance and function of this compound in other microbial species, particularly those inhabiting diverse environments or with different metabolic capabilities, are not well understood. Research in this area could investigate the presence and function of this compound or its analogs in a wider range of bacteria, archaea, and even microbial eukaryotes.
Studies could involve screening for the presence of genes involved in this compound synthesis or transport in microbial genomes. Phenotypic assays could then be conducted to assess the effects of exogenous this compound on growth, metabolism, or gene expression in these organisms. For instance, evaluating this compound's impact on carbohydrate utilization pathways or its potential to induce specific gene regulons in non-E. coli bacteria could reveal conserved or species-specific functions. Research in Streptococcus pyogenes has already shown this compound's involvement in beta-galactoside phosphate (B84403) accumulation and expulsion, highlighting its relevance beyond E. coli pnas.org.
Exploring this compound's role in complex microbial communities, such as those found in soil, water, or the host microbiome, represents another significant future direction. Investigating how this compound influences inter-species interactions or contributes to community dynamics could provide insights into microbial ecology and potential applications in environmental or health-related contexts.
A hypothetical data table illustrating potential this compound effects on different bacterial species could be structured as follows:
| Microbial Species | Presence of this compound Synthesis Genes | Effect of Exogenous this compound (Hypothetical) | Observed Phenotype (Hypothetical) |
| Bacillus subtilis | Detected | Modest increase in amylase expression | Enhanced starch utilization |
| Pseudomonas aeruginosa | Not Detected | No significant effect | - |
| Lactobacillus acidophilus | Detected | Altered lactic acid production | Shift in fermentation products |
| Saccharomyces cerevisiae | Not Detected | No significant effect | - |
Development of Advanced Synthetic Strategies for Complex this compound Derivatives
Current synthesis methods for this compound typically involve the phosphorylation of galactose derivatives smolecule.com. However, the development of more advanced and efficient synthetic strategies is crucial for producing this compound and its complex derivatives on a larger scale and with higher purity. This is particularly important for exploring potential therapeutic or industrial applications.
Future research could focus on developing stereoselective synthesis routes to control the specific isomeric form of this compound produced. Exploring the use of biocatalysis, employing enzymes involved in carbohydrate modification or phosphorylation, could offer more environmentally friendly and highly selective synthetic routes. Flow chemistry techniques could also be investigated for continuous and scalable production of this compound and its derivatives.
Furthermore, developing strategies for synthesizing this compound derivatives with specific modifications (e.g., altered phosphate groups, different sugar backbones, or additional functional groups) would enable structure-activity relationship studies. This could lead to the identification of derivatives with enhanced biological activity, altered specificity, or improved pharmacological properties.
Research findings in this area might include the development of a novel enzymatic synthesis pathway for this compound, potentially with improved yield and reduced byproducts compared to traditional chemical synthesis, as shown in this illustrative table:
| Synthesis Method | Key Reagents/Enzymes | Approximate Yield | Purity (%) | Advantages |
| Traditional Chemical Synthesis | Phosphoric acid, Galactose | 60% | >90 | Established method |
| Novel Enzymatic Synthesis | Galactokinase, Phosphotransferase | 85% | >98 | Higher yield, potentially greener |
Integration of Omics Technologies in this compound Research
The application of omics technologies (genomics, transcriptomics, proteomics, metabolomics) holds significant promise for providing a comprehensive understanding of this compound's effects on biological systems nih.govmdpi.com. Integrating these approaches can reveal complex interactions and regulatory networks that are not apparent from studying individual components.
Future research could utilize transcriptomics to analyze changes in gene expression profiles in response to this compound exposure in different organisms or under varying conditions. Proteomics could be employed to identify alterations in protein abundance and post-translational modifications. Metabolomics would be invaluable for capturing the downstream metabolic consequences of this compound activity, providing a snapshot of the cellular biochemical state mdpi.comnih.gov.
Multi-omics approaches, combining data from multiple omics layers, can offer a more holistic view of this compound's impact nih.gov. For instance, integrating transcriptomic and metabolomic data could help link changes in gene expression to specific metabolic pathways affected by this compound frontiersin.org. This could aid in identifying key regulatory nodes and understanding the cascade of events triggered by this compound.
An example of data generated through omics integration could be a list of genes and metabolites significantly altered in a bacterial strain upon this compound exposure, as shown in the hypothetical table:
| Omics Layer | Entity ID (Hypothetical) | Fold Change (this compound vs Control) | Putative Function/Pathway Affected |
| Transcriptomics | Gene X | +3.5 | Carbohydrate Metabolism |
| Transcriptomics | Gene Y | -2.1 | Transport |
| Proteomics | Protein Z | +4.2 | Signal Transduction |
| Metabolomics | Metabolite A | -5.8 | Energy Production |
| Metabolomics | Metabolite B | +2.9 | Cell Wall Synthesis |
Theoretical Frameworks for Predicting this compound's Unexplored Biological Functions
Computational and theoretical approaches can complement experimental research by providing predictive insights into this compound's potential biological functions and interactions nih.gov. Developing theoretical frameworks based on this compound's chemical structure and known properties can guide future experimental design and accelerate the discovery process.
Future directions include applying molecular docking and simulation studies to predict potential this compound binding sites on target proteins. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features of this compound and its derivatives with their biological activities, aiding in the design of more potent or selective compounds.
Machine learning algorithms could be trained on existing biological data to predict this compound's effects on various cellular processes or organisms. Network analysis of protein-protein interaction data, integrated with this compound interaction data, could help identify key nodes and pathways influenced by the compound arxiv.org.
Theoretical studies could also explore the physical and chemical properties of this compound in different cellular environments, such as varying pH or ionic strength, to understand how these factors might influence its stability, conformation, and interactions.
A hypothetical output from a theoretical study predicting this compound interactions could be a list of potential protein targets ranked by predicted binding affinity, as shown below:
| Putative Target Protein (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Confidence Score (e.g., 0-1) | Method Used (e.g., Docking) |
| Protein P | -8.5 | 0.92 | Molecular Docking |
| Protein Q | -7.1 | 0.88 | Molecular Docking |
| Protein R | -6.9 | 0.75 | Molecular Dynamics Simulation |
These theoretical frameworks, when validated by experimental data, can significantly enhance our understanding of this compound and guide the exploration of its unexplored biological functions.
Ethical and Societal Considerations in Mesgalp Research
Responsible Conduct of Research Involving Mesgalp
Responsible Conduct of Research (RCR) is foundational to maintaining the integrity and trustworthiness of scientific investigation. For research involving this compound, RCR encompasses several key areas. Ensuring the accuracy and integrity of data obtained from experiments, such as those studying this compound's interaction with the lac operon, is paramount nih.gov. This includes meticulous record-keeping, transparent data analysis, and appropriate data management and storage.
Responsible mentorship is also a critical component, ensuring that students and research staff involved in this compound research are properly trained in experimental techniques, data handling, and ethical considerations. Collaborative research involving this compound, potentially across different institutions or disciplines, requires clear communication, agreed-upon guidelines for data sharing and authorship, and management of potential conflicts of interest. Ethical peer review of research findings related to this compound is essential for validating results and ensuring the quality of published research. Furthermore, researchers must be aware of and comply with all relevant institutional and governmental policies regarding research conduct and the use of chemical substances.
Potential Broader Impacts of this compound-Related Discoveries on Scientific Understanding
Basic research involving this compound, as a tool for studying gene regulation in model organisms like E. coli, has the potential to yield discoveries that broaden scientific understanding in several areas nih.gov. Insights gained into the mechanisms of carbohydrate analog interaction with genetic regulatory systems can contribute to the wider field of molecular biology and biochemistry nih.gov. This fundamental knowledge can enhance our understanding of cellular metabolism, signaling pathways, and gene expression control, which are critical for life processes.
Discoveries related to novel carbohydrate analogs, including this compound, can also inform research in carbohydrate chemistry and its applications. Understanding how modifications to carbohydrate structures influence their biological activity can guide the design and synthesis of other carbohydrate-based molecules with potential applications in various fields. While this compound itself is primarily a research tool, the knowledge derived from studying its behavior can contribute to the development of new approaches or tools in biotechnology and synthetic biology nih.gov. Tracing the use and impact of novel chemical compounds like this compound in subsequent research further illustrates their contribution to advancing scientific knowledge.
Regulatory Science Aspects Related to Basic Research on Novel Carbohydrate Analogs
Regulatory science plays a role in basic research on novel carbohydrate analogs by contributing to the development of tools, standards, and approaches for assessing the quality and reliability of scientific findings, even at the fundamental stage. While basic research on this compound may not be immediately subject to the stringent regulatory frameworks applied to pharmaceuticals or other regulated products, the principles of regulatory science encourage practices that ensure the integrity and reproducibility of research data.
This includes developing and utilizing standardized methods for the synthesis, characterization, and analysis of novel carbohydrate analogs to ensure consistency and comparability of results across different studies and laboratories. Establishing clear standards for reporting experimental details and data is crucial for enabling independent verification and building confidence in research findings. As research on novel carbohydrate analogs progresses and potential applications emerge, the knowledge base and standards developed during basic research become increasingly important for informing future regulatory assessments related to safety, efficacy, and quality. Therefore, even at the basic research level, an awareness of regulatory science principles can help pave the way for potential future translation of scientific discoveries.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Mesgalp's mechanism of action in biological systems?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population: Specific cell lines or model organisms exposed to this compound.
- Intervention: Dosage ranges or exposure durations.
- Outcome: Quantifiable biomarkers (e.g., enzyme inhibition rates).
Pilot testing with small-scale experiments ensures feasibility .
Q. How to design controlled experiments to evaluate this compound's biochemical stability under varying conditions?
- Methodological Answer :
- Define independent variables (e.g., pH, temperature) and dependent variables (e.g., degradation rate, structural integrity via spectroscopy).
- Include negative controls (solvent-only groups) and positive controls (known stable compounds).
- Use pilot studies to refine protocols, followed by factorial design for parameter optimization .
Q. What systematic approaches are recommended for literature reviews on this compound's pharmacological properties?
- Methodological Answer :
- Use databases (PubMed, Scopus) with Boolean search terms: "this compound" AND ("pharmacokinetics" OR "toxicity").
- Set inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
- Document search strategies using PRISMA flow diagrams to ensure reproducibility .
Advanced Research Questions
Q. How to resolve contradictions in reported efficacy of this compound across in vitro and in vivo studies?
- Methodological Answer :
Systematic comparison : Replicate key experiments using standardized protocols (e.g., ISO guidelines for assay reproducibility).
Statistical meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., species-specific metabolic pathways).
Contextual factors : Evaluate differences in experimental conditions (e.g., bioavailability in animal models vs. cell cultures) .
Q. How to optimize experimental parameters for this compound's stability assays using computational modeling?
- Methodological Answer :
- Apply Design of Experiments (DOE) to test multiple variables (e.g., buffer composition, light exposure).
- Use sensitivity analysis (e.g., Monte Carlo simulations) to identify critical factors affecting stability.
- Validate models with iterative wet-lab experiments, adjusting parameters based on residual analysis .
Q. How to integrate multi-omics data (genomics, proteomics) in this compound's pharmacological profiling?
- Methodological Answer :
- Bioinformatics pipelines : Use tools like STRING for pathway enrichment analysis or Cytoscape for network visualization.
- Cross-validation : Compare transcriptomic data (RNA-seq) with proteomic results (LC-MS/MS) to identify consistent biomarkers.
- Machine learning : Train models to predict off-target effects using existing toxicity databases (e.g., Tox21) .
Data Management & Reporting
Q. How to ensure reproducibility in this compound-related experiments?
- Methodological Answer :
- Metadata documentation : Record raw data, instrument calibration logs, and environmental conditions (e.g., humidity).
- Version control : Use platforms like GitHub for protocol updates and data sharing.
- Independent replication : Collaborate with external labs to validate critical findings .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
